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Introduction

NMS-P945 is a novel, proprietary linker-payload technology developed for the creation of next-
generation antibody-drug conjugates (ADCSs). This technology is engineered to produce highly
effective and well-tolerated ADCs with the potential to overcome challenges faced by existing
ADC therapies, such as chemoresistance and heterogeneous tumor antigen expression. The
core of the NMS-P945 system is the potent thienoduocarmycin-based payload, NMS-P528,
connected to a monoclonal antibody (mAb) via a protease-cleavable linker. This design allows
for targeted delivery of the cytotoxic agent to tumor cells, followed by controlled release of the
payload within the cancer cell, leading to potent anti-tumor activity.

Core Components and Mechanism of Action

The NMS-P945 linker-payload system consists of three key components: the payload (NMS-
P528), a cleavable linker, and the conjugation chemistry that attaches it to an antibody.

Payload: NMS-P528

NMS-P528 is a highly potent, synthetic derivative of duocarmycin, a class of natural products
known for their DNA alkylating properties. As a DNA minor groove binding agent, NMS-P528
covalently alkylates DNA, leading to irreversible DNA damage. This disruption of DNA integrity
ultimately triggers cell cycle arrest and apoptosis, resulting in cancer cell death. A key
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advantage of this mechanism is its effectiveness against both dividing and non-dividing cells,
which is a limitation for some other classes of cytotoxic payloads that only target actively
proliferating cells.

Linker Chemistry

NMS-P945 utilizes a protease-cleavable linker. This linker is designed to be stable in systemic
circulation, minimizing premature release of the toxic payload and reducing off-target toxicity.
Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, the
linker is cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in
tumor cells. This cleavage releases the active NMS-P528 payload inside the cell. The linker
also incorporates a self-immolating spacer to ensure the efficient release of the unmodified,
fully active payload.

Mechanism of Action of NMS-P945 ADCs
The therapeutic action of an ADC utilizing NMS-P945 technology follows a multi-step process:

» Target Binding: The monoclonal antibody component of the ADC selectively binds to a
specific antigen expressed on the surface of cancer cells.

e Internalization: Following binding, the ADC-antigen complex is internalized by the cancer
cell, typically through receptor-mediated endocytosis.

e Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the
lysosome, where the acidic environment and the presence of proteases lead to the cleavage
of the linker and the release of the NMS-P528 payload.

e DNA Alkylation and Cell Death: The released NMS-P528 payload diffuses into the nucleus,
binds to the minor groove of DNA, and alkylates it. This leads to DNA damage, activation of
DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.

o Bystander Effect: A crucial feature of the NMS-P945 technology is its ability to induce a
"bystander effect.” The released NMS-P528 payload is cell-permeable, allowing it to diffuse
out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells within the
tumor microenvironment. This is particularly advantageous in treating tumors with
heterogeneous antigen expression.
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Quantitative Data

The following tables summarize key quantitative data from preclinical studies of ADCs

developed using the NMS-P945 technology.

Table 1: In Vitro Cytotoxicity of Trastuzumab-NMS-P945 ADC in HER2-Positive and -Negative

Cancer Cell Lines

Cell Line Tumor Type HER2 Status IC50 (nM)
SK-BR-3 Breast Cancer High 0.03
NCI-N87 Gastric Cancer High 0.05
BT-474 Breast Cancer High 0.08
HCC1954 Breast Cancer High 0.12
JIMT-1 Breast Cancer Moderate 0.45
MDA-MB-468 Breast Cancer Negative >100
MCF7 Breast Cancer Negative >100

Data represents the concentration of the ADC required to inhibit cell growth by 50% after a 72-

hour incubation period.

Table 2: In Vitro Cytotoxicity of EV20/NMS-P945 ADC in HER3-Expressing Cancer Cell Lines

Cell Line Tumor Type IC50 (nM)
FaDu Head and Neck Cancer 0.15
BxPC-3 Pancreatic Cancer 0.22
A431 Skin Cancer 0.31
CAPAN-1 Pancreatic Cancer 0.56

Data represents the concentration of the ADC required to inhibit cell growth by 50% after a 72-

hour incubation period.
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Table 3: Pharmacokinetic Parameters of Trastuzumab-NMS-P945 ADC in Cynomolgus
Monkeys

Parameter Value

Total Antibody

Half-life (t2) ~7-10 days
Clearance (CL) ~0.3-0.5 mL/h/kg
Volume of Distribution (Vd) ~50-70 mL/kg

Conjugated ADC (NMS-P945)

Half-life (t%2) ~5-7 days

Pharmacokinetic parameters were determined following a single intravenous administration.
Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Antibody-Drug Conjugation via Interchain Cysteine Residues

This protocol describes the generation of an ADC by conjugating the NMS-P945 linker-payload
to a monoclonal antibody through the partial reduction of interchain disulfide bonds.

o Materials:

o Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

o

NMS-P945 linker-payload

o

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution

[¢]

Quenching reagent: N-acetylcysteine solution

[¢]

Solvent: Dimethyl sulfoxide (DMSO)
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o Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G25)
e Procedure:
o Antibody Reduction:

» The antibody solution is treated with a specific molar excess of TCEP to partially reduce
the interchain disulfide bonds, exposing free thiol groups. The reaction is typically
incubated at 37°C for 30-60 minutes.

o Conjugation:

» The NMS-P945 linker-payload, dissolved in DMSO, is added to the reduced antibody
solution. The reaction mixture is incubated at 4°C for 1-2 hours to allow the maleimide
group on the linker to react with the free thiol groups on the antibody.

o Quenching:

» The conjugation reaction is stopped by adding an excess of a quenching reagent, such
as N-acetylcysteine, to react with any unreacted maleimide groups.

o Purification:

» The resulting ADC is purified from unconjugated linker-payload and other reaction
components using size-exclusion chromatography.

2. ADC Characterization: Drug-to-Antibody Ratio (DAR) and Aggregation
o Hydrophobic Interaction Chromatography (HIC):

o HIC is used to determine the drug-to-antibody ratio (DAR) and the distribution of different
drug-loaded species. The separation is based on the hydrophobicity of the ADC, which
increases with the number of conjugated payload molecules. The resulting chromatogram
shows peaks corresponding to the naked antibody (DAR=0) and the various drug-
conjugated species (DAR=2, 4, 6, 8). The average DAR is calculated from the peak areas.

e Size-Exclusion Chromatography (SEC):
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o SEC is employed to assess the level of aggregation in the final ADC product. The ADC
solution is passed through a column that separates molecules based on their size. A high
percentage of the monomeric form indicates a stable and desirable product, while the
presence of high molecular weight species suggests aggregation.

3. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to inhibit the proliferation of cancer cells.
o Materials:
o Cancer cell lines (antigen-positive and antigen-negative)
o Cell culture medium and supplements
o ADC constructs and control antibodies
o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
o Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)
o 96-well plates
o Plate reader
e Procedure:
o Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

o Treatment: The cells are treated with serial dilutions of the ADC, control antibody, or
vehicle for a specified period (e.g., 72 or 96 hours).

o MTT Addition: After the incubation period, MTT solution is added to each well and
incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple
formazan crystals.

o Solubilization: A solubilization buffer is added to dissolve the formazan crystals.
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o Absorbance Measurement: The absorbance of each well is measured at a specific
wavelength (e.g., 570 nm) using a plate reader.

o Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated
control cells. The IC50 value, the concentration of the ADC that causes 50% inhibition of
cell growth, is determined by plotting the cell viability against the logarithm of the ADC
concentration and fitting the data to a sigmoidal dose-response curve.

4. In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC to kill antigen-negative cells in the presence of
antigen-positive cells.

o Materials:

o Antigen-positive cancer cell line

o

Antigen-negative cancer cell line, engineered to express a fluorescent protein (e.g., GFP)

Co-culture medium

[¢]

ADC constructs

o

[e]

96-well plates

o

Fluorescence microscope or high-content imaging system

e Procedure:

o Co-culture Seeding: A mixed population of antigen-positive and GFP-expressing antigen-
negative cells are seeded together in 96-well plates.

o Treatment: The co-culture is treated with the ADC at a concentration that is highly
cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative
cells in monoculture.

o Incubation: The plates are incubated for a defined period (e.g., 72-96 hours).
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o Imaging and Analysis: The viability of the GFP-expressing antigen-negative cells is
assessed by fluorescence microscopy or a high-content imaging system. A reduction in
the number of fluorescent cells in the ADC-treated co-cultures compared to control-treated

co-cultures indicates a bystander killing effect.

Visualizations

The following diagrams illustrate key aspects of the NMS-P945 linker-payload technology.
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Mechanism of Action of NMS-P945 ADC
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General Experimental Workflow for NMS-P945 ADC
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 To cite this document: BenchChem. [NMS-P945 Linker-Payload Technology: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12376849#nms-p945-linker-payload-technology-
overview]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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